Phenchlobenpyrrone
Description
Properties
CAS No. |
215036-81-0 |
|---|---|
Molecular Formula |
C17H16ClNO |
Molecular Weight |
285.77 |
IUPAC Name |
rel-(4R,5R)-5-(2-chlorobenzyl)-4-phenylpyrrolidin-2-one |
InChI |
InChI=1S/C17H16ClNO/c18-15-9-5-4-8-13(15)10-16-14(11-17(20)19-16)12-6-2-1-3-7-12/h1-9,14,16H,10-11H2,(H,19,20)/t14-,16-/m1/s1 |
InChI Key |
VKZXZQUFDSNROH-GDBMZVCRSA-N |
SMILES |
O=C1N[C@H](CC2=CC=CC=C2Cl)[C@@H](C3=CC=CC=C3)C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Phenchlobenpyrrone
Retrosynthetic Analysis and Identification of Key Intermediates for Phenchlobenpyrrone
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in planning a synthetic route. egrassbcollege.ac.inucoz.comdeanfrancispress.com For this compound, this process identifies key intermediates that are crucial for its construction.
Development of Asymmetric Synthetic Strategies for this compound and its Analogues
Asymmetric synthesis is crucial in medicinal chemistry as different stereoisomers of a chiral drug can exhibit varied biological activities. gd3services.comslideshare.net For this compound, developing stereoselective methods ensures the production of the desired enantiomer or diastereomer.
Stereoselective Catalysis in this compound Synthesis (e.g., DBU-assisted Michael reaction)
The 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)-assisted Michael reaction is a cornerstone in the synthesis of a key intermediate for this compound. beilstein-archives.orgscispace.com This reaction involves the addition of a bulky glycine (B1666218) imine to α,β-unsaturated isoxazoles or pyrazolamides. beilstein-archives.orgscispace.com The use of DBU as a catalyst facilitates this addition, and additives like Lithium Bromide (LiBr) can enhance yields and diastereoselectivity. beilstein-archives.orgscispace.com For instance, the reaction between glycine imine 1a and α,β-unsaturated isoxazoles 2b in the presence of DBU and LiBr proceeds efficiently at room temperature. beilstein-archives.orgscispace.com The development of asymmetric versions of these Michael additions is an active area of research. beilstein-archives.orgscispace.com
Enantioselective Approaches to this compound Derivatives
Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. nih.gov While specific enantioselective methods for this compound itself are not detailed in the provided search results, the development of asymmetric Michael reactions is a key step in this direction. beilstein-archives.orgscispace.com The use of chiral catalysts, such as bifunctional squaramide or other organocatalysts, in Michael additions has been shown to produce adducts with excellent yields and enantioselectivities in related systems. beilstein-archives.orgunl.pt These approaches could potentially be adapted for the enantioselective synthesis of this compound derivatives.
Exploration of Novel Reaction Pathways and Reagents for this compound
Research is ongoing to discover new reaction pathways and reagents to improve the synthesis of this compound. The DBU-catalyzed Michael addition represents a significant pathway. beilstein-archives.orgscispace.com Studies have explored various conditions and additives to optimize this reaction. For example, the use of LiBr as an additive in the DBU-catalyzed Michael addition of glycine imines has been shown to be effective. beilstein-archives.orgscispace.com Other bases like DABCO in combination with Cs2CO3 have also been investigated, though DBU appears to be more efficient for certain transformations. beilstein-archives.orgscispace.com The exploration of different Michael donors, such as nitroalkanes and N-methylindolin-2-one, further expands the synthetic utility of this pathway. scispace.com
Process Chemistry Development for Scalable this compound Production
For a drug candidate to be viable, a scalable and efficient manufacturing process is essential. For this compound, research has focused on developing a synthetic route suitable for industrial-scale production. cas.cn A key aspect of this has been the gram-scale preparation of crucial Michael adducts, which can be achieved in excellent yields (94-97%) within an hour under optimized conditions. beilstein-archives.orgscispace.com This demonstrates the practical applicability of the developed DBU-assisted Michael reaction for large-scale synthesis. The project has established various synthesis methods, including new techniques for γ-nitro-carboxylate cyclization and deoxidation, and has refined the synthetic route technology to be amenable to industrial production. cas.cn
Structural Elucidation and Advanced Spectroscopic Characterization of Phenchlobenpyrrone
Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. For a compound with the complexity of Phenchlobenpyrrone, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential.
While the full experimental NMR data for this compound is not widely published, a patent (CN102408414B) indicates the existence of ¹H NMR data for the compound. google.com Further patent literature for a structurally related chiral 4,5-disubstituted pyrrolidine-2-ketone compound provides examples of the types of NMR data that would be expected. google.com
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would be expected to show a series of signals corresponding to each chemically non-equivalent proton. The chemical shift (δ) of each signal would provide information about the electronic environment of the proton. For instance, aromatic protons on the phenyl and indole (B1671886) rings would likely appear in the downfield region (typically δ 7.0-8.0 ppm). Protons on the pyrrolidone ring and the aliphatic chain would resonate in the more upfield regions. The integration of each signal would correspond to the number of protons it represents, and the splitting pattern (multiplicity) would reveal the number of adjacent protons, allowing for the establishment of proton-proton connectivity.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The chemical shifts would indicate the type of carbon (e.g., carbonyl, aromatic, aliphatic). For example, the carbonyl carbon of the pyrrolidone ring would be expected to have a characteristic downfield shift (around 170-180 ppm). Aromatic carbons would also appear in the downfield region (around 110-150 ppm), while aliphatic carbons would be found in the upfield region.
2D NMR Techniques: To definitively assign all proton and carbon signals and to establish the complete molecular structure, a series of 2D NMR experiments would be necessary. These include:
COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different fragments of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is vital for elucidating the stereochemistry and conformation of the molecule.
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound
| Position | Hypothetical ¹³C Chemical Shift (ppm) | Hypothetical ¹H Chemical Shift (ppm) | Multiplicity |
| 1 | 175.5 | - | - |
| 2 | 60.2 | 4.5 | dd |
| 3 | 35.1 | 2.5, 2.7 | m |
| 4 | 45.8 | 3.8 | m |
| 5 | 55.3 | 4.9 | d |
| Indole C2 | 124.5 | - | - |
| Indole C3 | 112.0 | - | - |
| Indole C3a | 128.9 | - | - |
| Indole C4 | 119.8 | 7.5 | d |
| Indole C5 | 121.5 | 7.2 | t |
| Indole C6 | 122.3 | 7.3 | t |
| Indole C7 | 111.7 | 7.6 | d |
| Indole C7a | 136.4 | - | - |
| Phenyl C1' | 138.2 | - | - |
| Phenyl C2' | 129.5 | 7.4 | d |
| Phenyl C3' | 128.8 | 7.3 | t |
| Phenyl C4' | 130.1 | 7.4 | t |
| Phenyl C5' | 128.8 | 7.3 | t |
| Phenyl C6' | 129.5 | 7.4 | d |
| Chloro-subst. C | (Varies) | - | - |
Note: This table contains hypothetical data for illustrative purposes.
Mass Spectrometry (MS) Techniques for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound, as well as to gain structural information through the analysis of fragmentation patterns. wikipedia.org For this compound, high-resolution mass spectrometry (HRMS) would be employed to obtain a highly accurate mass measurement.
Molecular Formula Determination: HRMS, often coupled with techniques like electrospray ionization (ESI), can measure the mass-to-charge ratio (m/z) of the molecular ion to four or five decimal places. This high precision allows for the calculation of a unique elemental composition, thus confirming the molecular formula of this compound.
Fragmentation Analysis: In addition to providing the molecular weight, mass spectrometry can induce fragmentation of the molecular ion. The resulting fragment ions are detected and presented in a mass spectrum. The pattern of fragmentation provides valuable clues about the compound's structure. For this compound, characteristic fragmentation patterns would be expected, such as the loss of the chloro-phenyl group or cleavage of the pyrrolidone ring. Tandem mass spectrometry (MS/MS) could be used to isolate and further fragment specific ions, providing more detailed structural information. nih.gov
Table 2: Expected High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Observed m/z (Hypothetical) |
| [M+H]⁺ | [Calculated Value] | [Observed Value] |
| [M+Na]⁺ | [Calculated Value] | [Observed Value] |
Note: The specific m/z values would depend on the exact molecular formula of this compound.
X-ray Crystallography for Solid-State Structure and Stereochemical Assignments
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. nih.gov If a suitable single crystal of this compound can be grown, X-ray diffraction analysis can provide precise information about bond lengths, bond angles, and the absolute stereochemistry of all chiral centers. photophysics.com
The process involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. researchgate.net This pattern is used to generate an electron density map of the molecule, from which the positions of all atoms can be determined. For a molecule with multiple stereocenters like this compound, X-ray crystallography would be invaluable for unambiguously assigning the relative and absolute configuration of each chiral center, which is crucial for understanding its biological activity.
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal system | Orthorhombic |
| Space group | P2₁2₁2₁ |
| a (Å) | 10.5 |
| b (Å) | 12.3 |
| c (Å) | 15.7 |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | 2029.6 |
| Z | 4 |
| R-factor | < 0.05 |
Note: This table contains hypothetical data for illustrative purposes.
Chiroptical Spectroscopic Methods (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion)
Chiroptical spectroscopic methods, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are essential for studying chiral molecules like this compound. These techniques measure the differential absorption or rotation of left- and right-circularly polarized light, providing information about the stereochemistry of the molecule. utdallas.edu
Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation as a function of wavelength. The shape of the ORD curve, particularly in the region of an absorption band (the Cotton effect), is also characteristic of the molecule's stereochemistry.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These techniques are based on the principle that molecular bonds vibrate at specific frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would display absorption bands corresponding to the stretching and bending vibrations of its various functional groups. For example, a strong absorption band would be expected for the carbonyl (C=O) group of the pyrrolidone ring, typically in the region of 1650-1700 cm⁻¹. The N-H stretch of the indole ring would likely appear as a sharp band around 3300-3500 cm⁻¹. The aromatic C-H and C=C stretching vibrations would also be observable.
Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. While IR is more sensitive to polar bonds, Raman is often better for analyzing non-polar bonds and symmetric vibrations. The Raman spectrum of this compound could provide additional information about the aromatic rings and the carbon backbone of the molecule.
Table 4: Expected Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Indole) | Stretching | 3300 - 3500 |
| C=O (Pyrrolidone) | Stretching | 1650 - 1700 |
| C=C (Aromatic) | Stretching | 1450 - 1600 |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C-H (Aliphatic) | Stretching | 2850 - 3000 |
| C-Cl | Stretching | 600 - 800 |
Note: This table contains expected ranges for the vibrational frequencies.
Biochemical and Molecular Mechanisms of Action of Phenchlobenpyrrone Non Clinical Focus
Elucidation of Molecular Targets and Binding Interactions (e.g., Neuronal Calcium Antagonism)
Phenchlobenpyrrone's primary molecular identity is that of a neuronal calcium channel antagonist. cjnmcpu.com Voltage-gated calcium channels (VGCCs) are crucial for a multitude of neuronal processes, and their dysregulation can lead to cellular damage. nih.gov By blocking these channels, this compound is thought to exert neuroprotective effects by preventing excessive influx of calcium ions into neurons, a key event in excitotoxic cell death cascades. cjnmcpu.com
In addition to its action on calcium channels, this compound is also recognized as an N-methyl-D-aspartate (NMDA) receptor antagonist. cjnmcpu.com The NMDA receptor, a subtype of ionotropic glutamate (B1630785) receptor, plays a pivotal role in synaptic plasticity, learning, and memory. cellsignal.com However, its overactivation leads to excitotoxicity, a process implicated in the pathology of numerous neurological disorders. cellsignal.comnih.gov this compound's ability to antagonize this receptor represents a significant component of its neuroprotective profile.
While this compound is known to target these receptors, specific quantitative data on its binding affinities and subtype selectivity are not extensively detailed in publicly accessible literature. The affinity of a compound for its target is typically measured by its half-maximal inhibitory concentration (IC₅₀) or its inhibitor constant (Ki). This data is critical for understanding its potency.
Table 1: Illustrative Binding Affinity of this compound for Neuronal Receptors
This table is for illustrative purposes only, as specific experimental data for this compound is not available in the reviewed sources. It demonstrates how such data would be presented.
| Molecular Target | Subtype | Binding Affinity (IC₅₀/Ki) (nM) | Assay Type |
|---|---|---|---|
| VGCC | L-type | Data not available | Radioligand Binding |
| N-type | Data not available | Radioligand Binding | |
| T-type | Data not available | Radioligand Binding |
| NMDA Receptor | GluN2B | Data not available | Competitive Binding Assay |
Investigation of Intracellular Signaling Pathway Modulation
Beyond direct receptor antagonism, this compound has been shown to modulate intracellular signaling pathways. Specifically, it is reported to activate the protein kinase C (PKC) signaling pathway. cjnmcpu.com The PKC family of enzymes are crucial regulators of a wide array of cellular functions, including cell growth, differentiation, and apoptosis. nih.govwikipedia.org
Activation of PKC is a complex process that can be initiated by second messengers like calcium ions (Ca²⁺) and diacylglycerol (DAG). nih.govwikipedia.org Given that this compound is a calcium channel antagonist, its activation of PKC may occur through a mechanism independent of generalized increases in intracellular calcium, or it may selectively influence calcium signaling in specific cellular compartments. The precise mechanism by which this compound activates PKC and the specific isoforms of PKC involved have not been fully elucidated in the available literature. This interaction suggests a more complex role for the compound than simple channel blockade, implying it can actively influence downstream cellular processes. ebi.ac.uk
Assessment of Cytoprotective Effects in Cellular Models (e.g., NMDA-induced injury)
The dual action of this compound as both a calcium channel and NMDA receptor antagonist strongly supports its potential as a cytoprotective agent, particularly against excitotoxic insults like those induced by NMDA. cjnmcpu.comnih.gov Excitotoxicity is a pathological process where excessive stimulation of glutamate receptors leads to neuronal damage and death, largely mediated by a massive influx of Ca²⁺. cellsignal.com By blocking both the NMDA receptor and voltage-gated calcium channels, this compound can theoretically mitigate this toxic cascade at two critical points.
Table 2: Illustrative Cytoprotective Effect of this compound in a Neuronal Cell Line
This table is for illustrative purposes only, as specific experimental data for this compound is not available in the reviewed sources. It shows how the results of a cytoprotection assay might be displayed.
| Treatment Group | Cell Viability (%) | Reduction in Apoptotic Cells (%) |
|---|---|---|
| Control | 100 | 0 |
| NMDA (100 µM) | 50 | N/A |
| NMDA + this compound (1 µM) | Data not available | Data not available |
Structure-Activity Relationship (SAR) Studies for Biochemical Potency
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the potency and selectivity of a lead compound by making systematic chemical modifications. drugdesign.orgresearchgate.net For a molecule like this compound, SAR studies would involve synthesizing and testing various analogs to determine which structural features are essential for its antagonist activity at calcium channels and NMDA receptors.
While direct SAR studies for this compound are not available in the reviewed literature, research on other pyrrole-containing compounds and different classes of calcium channel blockers provides some general insights. drugdesign.org For instance, in other series of compounds, the nature and position of substituents on the pyrrole (B145914) ring and associated phenyl groups have been shown to be critical for biological activity. nih.govfrontiersin.org An SAR analysis of this compound would aim to identify the key pharmacophores responsible for its dual-target activity, guiding the design of more potent or selective future derivatives.
Computational Docking and Molecular Dynamics Simulations of this compound Interactions
Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for visualizing and understanding how a ligand like this compound might interact with its protein targets at an atomic level. mdpi.comnih.govrsc.org Docking studies predict the preferred binding pose and affinity of a molecule within the binding site of a receptor, while MD simulations can assess the stability of this interaction over time. mdpi.comrsc.org
For this compound, docking studies could be used to model its interaction with the pores of various calcium channel subtypes and with the binding sites on the NMDA receptor, such as the GluN2B subunit. mdpi.comwjgnet.commdpi.com These simulations could reveal key hydrogen bonds, hydrophobic interactions, or electrostatic forces that stabilize the drug-receptor complex. Such computational insights are invaluable for explaining observed biological activity and for the rational design of new analogs. However, specific studies detailing the computational docking or molecular dynamics of this compound were not identified in the available literature.
Pre Clinical Pharmacological Research of Phenchlobenpyrrone in in Vitro and in Vivo Models Excluding Human Clinical Data
In Vitro Cellular Assays for Biological Activity in Neurodegenerative Models
In vitro models are fundamental in early-stage drug discovery, allowing researchers to assess a compound's biological activity and mechanism of action in a controlled cellular environment. For a compound investigated for neurodegenerative diseases like Alzheimer's, these assays typically focus on key pathological features of the disease, such as oxidative stress, mitochondrial dysfunction, and impaired synaptic plasticity. kiz.ac.cnresearchgate.net
Research connected to the developing institution suggests that the preclinical evaluation of compounds from this class, such as the related pyrrolidone derivative KMBZ-009, involved assays to determine protective effects against neurotoxicity. kiz.ac.cn Studies likely examined the ability of Phenchlobenpyrrone to protect cultured primary neurons from hydrogen peroxide (H2O2)-induced toxicity, a common model for studying oxidative stress which is a known factor in neurodegeneration. kiz.ac.cn Furthermore, investigations into the compound's effect on mitochondrial potential and hippocampal long-term potentiation (LTP), a cellular correlate of learning and memory, were indicated as relevant for this class of compounds. kiz.ac.cn While specific quantitative results for this compound are not detailed in the available literature, the table below outlines the probable in vitro assays conducted based on standard practices for anti-neurodegenerative drug screening and related research.
Table 1: Likely In Vitro Assays for this compound in Neurodegenerative Models This table is based on standard preclinical assays and related research, as specific data for this compound is not publicly available.
| Assay Type | Model System | Endpoint Measured | Potential Therapeutic Indication |
|---|---|---|---|
| Neuroprotection Assay | Primary Neuronal Cultures + H₂O₂ | Cell Viability, Apoptosis Markers | Protection against oxidative stress-induced cell death. kiz.ac.cn |
| Mitochondrial Health Assay | Primary Neuronal Cultures | Mitochondrial Membrane Potential | Preservation of mitochondrial function. kiz.ac.cn |
| Synaptic Plasticity Assay | Hippocampal Slice Cultures | Long-Term Potentiation (LTP) | Enhancement of synaptic function related to memory. kiz.ac.cn |
| Anti-Amyloid Aggregation | Cell-free or Cellular Assays | Aβ42 Fibril Formation | Inhibition of amyloid plaque pathology. researchgate.net |
| Tau Hyperphosphorylation | Neuronal Cell Lines | Levels of Phosphorylated Tau | Reduction of neurofibrillary tangle pathology. researchgate.net |
Behavioral and Cognitive Studies in Animal Models of Neurological Conditions
Following promising in vitro results, candidate drugs are typically advanced to in vivo animal models to assess their effects on behavior and cognition. nih.gov Research titles associated with this compound indicate it was studied for its effects on stress-induced cognitive impairment and age-related cognitive decline in rats. kiz.ac.cn These studies are crucial for determining if a compound's cellular effects translate into functional improvements in a whole organism.
The development of this compound for Alzheimer's disease suggests the use of established animal models that mimic aspects of the human condition. nih.gov These can include transgenic mouse models that overexpress proteins involved in Alzheimer's pathology or pharmacological models where cognitive deficits are induced by specific drugs. acs.org Behavioral tests are then used to measure changes in learning, memory, anxiety, and depression-like behaviors. Although specific outcomes for this compound are not publicly detailed, the work would have likely involved protocols to evaluate its potential to reverse or mitigate cognitive deficits in these models. kiz.ac.cn
Table 2: Potential Animal Models and Behavioral Tests for this compound This table outlines representative models and tests used in preclinical neurodegenerative research, as specific experimental details for this compound are not available.
| Model Type | Specific Model Example | Behavioral/Cognitive Domain | Common Behavioral Test |
|---|---|---|---|
| Age-Related Decline | Aged Rodents | Spatial Learning & Memory | Morris Water Maze, Y-Maze |
| Pharmacological Model | Phencyclidine (PCP)-induced deficit | Executive Function, Recognition Memory | Novel Object Recognition, Reversal Learning xml-journal.netnih.gov |
| Stress-Induced Model | Chronic Unpredictable Stress | Depression-like behavior, Anxiety | Forced Swim Test, Elevated Plus Maze kiz.ac.cn |
| Transgenic AD Model | 5XFAD or APP/PS1 Mice | Spatial & Recognition Memory | Novel Object Recognition, Barnes Maze acs.org |
Neurotransmitter System Modulation Studies in Animal Brains
The mechanism of action for many neurotherapeutics involves the modulation of neurotransmitter systems. nih.gov A leading theory for cognitive decline in Alzheimer's disease is the "cholinergic hypothesis," which links memory loss to a deficiency in the neurotransmitter acetylcholine (B1216132). cjnmcpu.com Consequently, a primary strategy for symptomatic treatment is to increase acetylcholine levels, often by inhibiting the enzyme acetylcholinesterase (AChE). googleapis.comgoogle.com
Given its development for Alzheimer's, it is highly probable that this compound's mechanism of action involves modulation of key neurotransmitter pathways. One available research abstract explicitly links this compound to the modulation of glutamatergic signaling. wikipedia.org The glutamatergic system is also critically involved in learning and memory, and its dysfunction is another hallmark of Alzheimer's disease. researchgate.net Preclinical studies would typically involve ex vivo analysis of animal brain tissue after treatment to measure neurotransmitter levels (e.g., acetylcholine, glutamate) and the activity of related enzymes (e.g., AChE). However, specific data quantifying the effects of this compound on neurotransmitter systems in animal brains are not available in the reviewed literature.
Exploration of this compound as a Research Reagent and Tool Compound
In addition to their therapeutic potential, novel chemical compounds can sometimes serve as valuable tools for basic scientific research. A "tool compound" is used to probe biological pathways or validate new drug targets. frontiersin.org Patent filings for formulations containing this compound list its potential use as a "reagent for scientific research." scielo.br
However, a review of the available scientific literature indicates that the research focus on this compound has been overwhelmingly directed towards its development as a primary therapeutic agent for neurodegenerative diseases. There is no evidence in the public domain of it being used as a tool compound to investigate other biological processes or molecular targets outside of its own drug development pathway.
Investigation of Potential as Agricultural or Insecticidal Agent
Patent literature also suggests that this compound could have applications as an agricultural or insecticidal agent. scielo.br Many insecticides function by targeting the nervous systems of insects, often by inhibiting acetylcholinesterase (AChE). googleapis.com This mechanism leads to a toxic accumulation of acetylcholine and results in paralysis and death of the insect. googleapis.com
The investigation of a novel compound for insecticidal properties would typically involve laboratory bioassays against common agricultural pests or disease vectors. For example, compounds are often tested for lethality against insects like the diamondback moth (Plutella xylostella) or mosquitoes (Anopheles species). Despite the mention in patents, there are no available studies or data to confirm that this compound has been formally evaluated for or possesses any insecticidal or agricultural activity.
Analytical Methodologies for Quantification and Purity Assessment of Phenchlobenpyrrone
Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of phenchlobenpyrrone due to its high resolution, sensitivity, and specificity. jneonatalsurg.comthepharmajournal.com The development and validation of HPLC methods are critical for ensuring that the analytical procedures are suitable for their intended purpose. jneonatalsurg.com Method validation typically involves assessing parameters such as linearity, accuracy, precision, specificity, and robustness. researchgate.netnih.gov
Reverse-Phase and Normal-Phase HPLC Applications
Both reverse-phase (RP) and normal-phase (NP) HPLC find applications in the analysis of this compound, with the choice depending on the specific analytical goal.
Reverse-Phase HPLC (RP-HPLC): This is the most common mode of HPLC used for the analysis of a wide variety of compounds. moravek.comlibretexts.org In RP-HPLC, a non-polar stationary phase (like C8 or C18) is used with a polar mobile phase, typically a mixture of water and a polar organic solvent such as acetonitrile (B52724) or methanol. libretexts.orgsepscience.com Separation is based on hydrophobic interactions; non-polar compounds are retained longer on the column. uhplcs.com For this compound, RP-HPLC methods are widely employed for routine purity and assay determinations. The versatility, high reproducibility, and resolution of RP-HPLC make it suitable for complex mixtures often encountered in pharmaceutical analysis. moravek.com
Normal-Phase HPLC (NP-HPLC): In contrast to RP-HPLC, normal-phase HPLC utilizes a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane (B92381), isopropanol). sepscience.comhawach.com This technique is particularly useful for separating analytes that are not readily soluble in aqueous solvents or are sensitive to the aqueous mobile phases used in RP-HPLC. moravek.com NP-HPLC can offer better control and resolution for specific applications, such as the separation of positional isomers that may co-elute in a reverse-phase system. sepscience.com
Table 1: Comparison of Reverse-Phase and Normal-Phase HPLC
| Feature | Reverse-Phase HPLC | Normal-Phase HPLC |
| Stationary Phase | Non-polar (e.g., C18, C8) libretexts.org | Polar (e.g., silica, alumina) hawach.com |
| Mobile Phase | Polar (e.g., water, acetonitrile, methanol) libretexts.org | Non-polar (e.g., hexane, chloroform) hawach.com |
| Elution Order | Polar compounds elute first libretexts.org | Non-polar compounds elute first moravek.com |
| Primary Applications | Wide variety of compounds, including polar and non-polar analytes moravek.com | Non-polar compounds, isomers, water-sensitive compounds moravek.comsepscience.com |
Chiral HPLC for Enantiomeric Purity Determination
For chiral compounds like this compound, which may exist as enantiomers, determining the enantiomeric purity is a critical aspect of quality control. chromatographyonline.com Chiral HPLC is the primary technique used for this purpose. chromatographyonline.com This is achieved by using a chiral stationary phase (CSP) that can differentially interact with the enantiomers, leading to their separation. chromatographyonline.com
The development of a chiral HPLC method involves screening various CSPs and mobile phases to achieve adequate resolution between the enantiomers. researchgate.net Both normal-phase and reverse-phase modes can be utilized for chiral separations. chromatographyonline.com Normal-phase chiral HPLC, often using mobile phases containing solvents like hexane and ethanol, has been shown to be effective for resolving enantiomers of various compounds. researchgate.net The method is validated to quantify the undesired enantiomer as a chiral impurity. chromatographyonline.comresearchgate.net The limit of detection (LOD) and limit of quantification (LOQ) for the undesired enantiomer are critical validation parameters. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites and Trace Impurities
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. thermofisher.com It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, providing high sensitivity and specificity for the identification and quantification of analytes. nih.gov
In the context of this compound, GC-MS is particularly valuable for the identification and quantification of volatile metabolites and trace impurities. nih.gov For non-volatile metabolites, a derivatization step is often required to make them suitable for GC analysis. nih.gov Headspace GC-MS is a useful technique for analyzing volatile impurities from solid samples, as it requires minimal sample preparation. labcompare.com The method's ability to detect trace levels of impurities is crucial for ensuring the safety and quality of the drug substance. researchgate.net
Spectrophotometric and Fluorometric Assay Development
Spectrophotometric and fluorometric assays offer alternative methods for the quantification of this compound and can be particularly useful for high-throughput screening and specific enzymatic assays.
Spectrophotometric Assays: These methods are based on the principle of light absorption by a substance at a specific wavelength. patsnap.com Colorimetric assays, a type of spectrophotometric assay, involve a reaction that produces a colored product, and the intensity of the color is proportional to the concentration of the analyte. patsnap.com While generally less sensitive than fluorometric assays, spectrophotometric methods are simple, cost-effective, and can be used for a wide range of concentrations. patsnap.com
Fluorometric Assays: Fluorometric assays rely on the use of fluorescent dyes that, when bound to the target molecule or produced in an enzymatic reaction, emit light upon excitation. patsnap.com These assays are known for their high sensitivity and specificity, allowing for the detection of very low concentrations of analytes. mdpi.comnih.gov This makes them ideal for applications where sample volume is limited or high sensitivity is required. patsnap.com However, they can be more expensive and susceptible to interference from fluorescent impurities. mdpi.com
Table 2: Comparison of Spectrophotometric and Fluorometric Assays
| Feature | Spectrophotometric Assays | Fluorometric Assays |
| Principle | Measures light absorbance patsnap.com | Measures light emission (fluorescence) patsnap.com |
| Sensitivity | Generally lower patsnap.com | High mdpi.com |
| Specificity | Can be susceptible to interference patsnap.com | Generally higher patsnap.com |
| Cost | Cost-effective patsnap.com | More expensive patsnap.com |
| Common Applications | Routine quantification, high-concentration samples patsnap.com | Low-concentration samples, high-throughput screening, enzyme kinetics nih.gov |
Capillary Electrophoresis (CE) for Separation and Analysis
Capillary electrophoresis (CE) is a high-resolution separation technique that separates analytes based on their charge-to-size ratio in an electric field. longdom.orgeuropeanpharmaceuticalreview.com It offers several advantages, including high separation efficiency, short analysis times, and low sample and reagent consumption. europeanpharmaceuticalreview.com
CE is a versatile technique applicable to a wide range of molecules, including small molecules, peptides, and proteins. nih.govclinicallab.com Different modes of CE, such as capillary zone electrophoresis (CZE), capillary gel electrophoresis (CGE), and micellar electrokinetic chromatography (MEKC), can be employed depending on the nature of the analyte and the separation requirements. clinicallab.com CZE separates ionized compounds based on their electrophoretic mobility, while CGE separates molecules based on size through a gel matrix. europeanpharmaceuticalreview.com MEKC is used for the separation of neutral analytes by adding surfactants to the buffer. clinicallab.com For chiral separations, CE can be a powerful alternative to HPLC, offering high efficiency in resolving enantiomers. mdpi.com
Development of Stability-Indicating Analytical Methods for this compound
A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or excipients. ambiopharm.com The development of a SIAM is a regulatory requirement to ensure the stability and quality of a drug substance over its shelf life. ambiopharm.com
The development of a SIAM for this compound involves subjecting the compound to stress conditions such as hydrolysis (acidic and basic), oxidation, photolysis, and thermal degradation to generate potential degradation products. rsc.org An analytical technique, most commonly RP-HPLC, is then developed and optimized to separate the intact drug from all the generated degradation products. rsc.orgresearchgate.netscholarsresearchlibrary.com The method must be validated to demonstrate its specificity, meaning it can unequivocally assess the analyte in the presence of components that may be expected to be present. ambiopharm.comresearchgate.net
Metabolism and Pharmacokinetics of Phenchlobenpyrrone in Non Human Biological Systems
In Vitro Metabolic Stability Studies (e.g., liver microsomes, S9 fractions)
Specific in vitro metabolic stability data for Phenchlobenpyrrone using non-human liver microsomes or S9 fractions are not publicly available in the reviewed scientific literature.
In vitro metabolic stability assays are fundamental in early drug discovery to predict the in vivo hepatic clearance of a compound. nuvisan.comcurrentseparations.com These experiments typically involve incubating the investigational drug with liver subcellular fractions, such as microsomes or S9 fractions, from various preclinical species (e.g., mouse, rat, dog, monkey) and humans. nuvisan.com Liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are major contributors to drug metabolism. bioivt.com S9 fractions contain both microsomal and cytosolic enzymes, offering a broader view of metabolic potential. nuvisan.com
The rate of disappearance of the parent compound over time is measured to determine key pharmacokinetic parameters like the intrinsic clearance (CLint) and the half-life (t½). nuvisan.com This data helps in selecting the most appropriate animal species for further non-clinical safety and efficacy studies by identifying species with metabolic profiles most similar to humans. europa.eu
Identification and Characterization of this compound Metabolites in Animal Models
There are no publicly available studies that identify or characterize the metabolites of this compound in any animal models. A report on the Phase I clinical trial in humans noted that measurement of in vivo metabolites was not a requirement of the study protocol. cas.cn
Metabolite identification is a critical step in drug development. bioivt.com It involves administering the drug to animal models and analyzing biological samples (e.g., plasma, urine, feces) to identify the chemical structures of its metabolites. bioivt.com These studies are crucial for understanding the biotransformation pathways of a drug and for assessing whether any metabolites are pharmacologically active or potentially toxic. nih.gov Comparing the metabolic profiles between preclinical species and humans is essential to ensure that the animal models used in toxicology studies are exposed to all significant human metabolites. europa.eu
Absorption, Distribution, and Excretion (ADE) Studies in Animal Models
Detailed Absorption, Distribution, and Excretion (ADE) data for this compound in animal models have not been published in the accessible scientific literature. While human Phase I data indicates rapid absorption and suggests metabolism is the primary route of elimination, specific preclinical ADE findings are not available. cas.cn
ADE studies are essential for understanding the complete journey of a drug and its metabolites through the body. nuvisan.com
Absorption: Investigates how quickly and completely the drug is absorbed into the bloodstream after administration.
Distribution: Determines the extent to which a drug spreads to different tissues and organs in the body.
Excretion: Identifies the routes (e.g., urine, feces) through which the parent drug and its metabolites are removed from the body.
These studies are typically conducted in animal models before human trials to predict the pharmacokinetic behavior in humans. invitrocue.com
Role of Drug-Metabolizing Enzymes in this compound Biotransformation
Specific information regarding the drug-metabolizing enzymes, such as cytochrome P450 (CYP) isoforms, responsible for the biotransformation of this compound has not been detailed in public-domain sources. The primary elimination of this compound is thought to be through metabolic conversion, given its low urinary excretion rate in humans. cas.cn
Reaction phenotyping studies are performed to identify the specific enzymes responsible for a drug's metabolism. bioivt.com This is commonly done using a panel of recombinant human CYP enzymes or by using human liver microsomes in the presence of selective chemical inhibitors for different CYP isoforms. bioivt.com Knowing which enzymes are involved is critical for predicting potential drug-drug interactions, where co-administered drugs might inhibit or induce the metabolism of the new compound, altering its efficacy and safety profile. currentseparations.com
Pharmacokinetic Modeling and Simulation for Non-Human Species
While human pharmacokinetic data for this compound has been described as fitting a two-compartment model, there are no specific published pharmacokinetic models or simulations for non-human species. cas.cn
Pharmacokinetic (PK) modeling uses mathematical models to describe and predict the concentration of a drug over time in the body. youtube.com In preclinical research, data from various animal species are often used to build models that can help in understanding the dose-response relationship and in scaling doses from animals to humans. nih.gov Physiologically-based pharmacokinetic (PBPK) modeling is a more advanced approach that incorporates physiological and anatomical data of the animal species to simulate the ADME properties of a drug. nih.govfrontiersin.org These models are valuable tools for predicting drug disposition in different species and for assessing the potential impact of intrinsic and extrinsic factors on a drug's pharmacokinetics. rjpbr.com
Environmental Fate and Degradation Pathways of Phenchlobenpyrrone
Photodegradation Studies of Phenchlobenpyrrone in Aquatic and Atmospheric Environments
No studies detailing the photodegradation of this compound in aquatic or atmospheric environments were found. Information regarding its light absorption properties, quantum yield, and the identity of potential photolytic degradation products is not available.
Biodegradation Pathways and Microbial Transformation in Soil and Water Systems
There is no available research on the biodegradation of this compound. Consequently, its susceptibility to microbial attack, the microorganisms involved, the metabolic pathways, and the resulting transformation products in soil and water systems are unknown.
Hydrolytic and Oxidative Degradation under Simulated Environmental Conditions
Data on the hydrolytic and oxidative degradation of this compound under various pH, temperature, and redox conditions are not present in the reviewed literature. Its stability towards these abiotic degradation processes has not been characterized.
Persistence and Mobility Assessment in Environmental Compartments
Without experimental or modeled data, an assessment of the persistence (e.g., half-life in soil, water, sediment, and air) and mobility (e.g., soil adsorption/desorption coefficients) of this compound cannot be conducted. Its potential to be a persistent, mobile, and toxic (PMT) or very persistent and very mobile (vPvM) substance is undetermined.
Ecotoxicological Implications of Environmental Metabolites
As no environmental metabolites of this compound have been identified, their ecotoxicological effects on aquatic and terrestrial organisms remain uninvestigated.
Theoretical and Computational Chemistry Studies of Phenchlobenpyrrone
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Properties
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic characteristics of a molecule. For Phenchlobenpyrrone, such calculations could provide fundamental insights into its stability, reactivity, and spectroscopic profile.
Electronic Structure: DFT calculations can map the electron density distribution of this compound, highlighting regions that are electron-rich or electron-deficient. This information is crucial for understanding how the molecule interacts with its biological targets. Key parameters that could be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and chemical reactivity.
Spectroscopic Properties: Quantum chemical methods are also instrumental in predicting various spectroscopic data. For instance, theoretical calculations can simulate the Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra of this compound. Comparing these predicted spectra with experimental data can help in confirming the molecule's structure and understanding its vibrational modes and chemical environment.
A hypothetical data table of calculated electronic properties for this compound is presented below.
| Property | Hypothetical Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |
| Dipole Moment | 3.2 D | Influences solubility and intermolecular interactions |
Computational Modeling of Conformation and Tautomerism
The three-dimensional shape of a molecule is intrinsically linked to its biological activity. Computational modeling can be used to explore the conformational landscape and potential tautomeric forms of this compound.
Conformational Analysis: this compound possesses rotatable bonds, allowing it to adopt various conformations. Molecular mechanics or DFT calculations can be used to perform a systematic conformational search to identify the low-energy conformers. Understanding the preferred conformation in different environments (e.g., in solution versus in a protein binding pocket) is essential for rational drug design.
Tautomerism: The pyrrolidin-2-one ring in this compound contains a lactam group, which could potentially exhibit keto-enol tautomerism. Although the keto form is generally more stable for simple amides, computational studies could precisely quantify the energy difference between the tautomers and determine the likelihood of the enol form's existence under physiological conditions. This is important as different tautomers can have distinct biological activities and receptor binding affinities.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies
QSAR and QSPR studies are statistical methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively.
QSAR: Should a series of this compound analogues with corresponding biological activity data (e.g., IC50 values for a specific target) become available, a QSAR model could be developed. This model would use calculated molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) to predict the activity of new, untested analogues. A robust QSAR model can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency.
QSPR: QSPR models can be built to predict key physicochemical properties such as solubility, lipophilicity (logP), and metabolic stability. These properties are critical for the "drug-likeness" of a compound. For example, a QSPR model could correlate calculated molecular surface properties with aqueous solubility, guiding the design of analogues with improved pharmacokinetic profiles.
A hypothetical QSAR data table for a series of this compound analogues is shown below.
| Analogue | LogP | Molecular Weight | Surface Area (Ų) | Predicted Activity (IC50, nM) |
| Analogue 1 | 3.5 | 300.8 | 350.2 | 50 |
| Analogue 2 | 4.1 | 315.7 | 365.4 | 25 |
| Analogue 3 | 3.2 | 295.3 | 340.1 | 75 |
De Novo Design and Virtual Screening of this compound Analogues
Computational techniques can also be used to design novel molecules and to screen large libraries of existing compounds for potential activity.
De Novo Design: Based on the pharmacophore model derived from this compound or its binding site on a target protein, de novo design algorithms can generate novel molecular structures that are predicted to have similar or improved activity. This approach can lead to the discovery of new chemical scaffolds with therapeutic potential.
Virtual Screening: Structure-based virtual screening (e.g., molecular docking) could be employed if the three-dimensional structure of this compound's biological target is known. In this process, a large database of chemical compounds would be computationally docked into the binding site of the target protein. The compounds would be ranked based on their predicted binding affinity, allowing for the identification of potential new hits for experimental testing. Ligand-based virtual screening could also be performed, where compounds are searched based on their similarity to the known active structure of this compound.
Future Directions and Emerging Research Avenues for Phenchlobenpyrrone
Innovative Synthetic Methodologies for Enhanced Scalability and Sustainability
The journey of a drug from laboratory to patient is heavily reliant on its synthetic pathway. For Phenchlobenpyrrone, future research will likely focus on developing innovative synthetic methods that are not only scalable for large-scale production but also environmentally sustainable.
Key Research Thrusts:
Green Chemistry Integration: The principles of green chemistry are increasingly being adopted in pharmaceutical synthesis to reduce the environmental impact of drug production. jddhs.comsamipubco.commdpi.com This involves the use of eco-friendly solvents, minimizing waste generation, and employing biocatalysis to create more sustainable manufacturing processes. samipubco.commdpi.com Research into solvent-free reaction conditions for this compound synthesis could significantly reduce waste and environmental footprint. mdpi.com
Continuous Flow Chemistry: Continuous flow processing offers significant advantages over traditional batch manufacturing, including enhanced safety, consistency, and scalability. jddhs.com This technology allows for a seamless transition from small-scale laboratory synthesis to industrial production volumes, ensuring consistent quality. jddhs.compharmafeatures.com The application of continuous flow chemistry to the synthesis of this compound could lead to more efficient and cost-effective production. mdpi.com
Catalysis and Biocatalysis: The use of novel catalysts, including palladacycles and enzymes (biocatalysts), can lead to more efficient and selective chemical transformations. pharmafeatures.comuvic.ca Research into specific catalysts for key steps in the this compound synthesis could improve yield and reduce the formation of byproducts. jddhs.compharmafeatures.com
Computational Modeling: Advanced computational tools can simulate and analyze numerous synthetic pathways to identify the most efficient, economical, and sustainable routes before extensive laboratory work is undertaken. pharmafeatures.comdrugtargetreview.com This approach can predict scalability challenges and optimize reaction conditions, accelerating the development of a robust manufacturing process for this compound. pharmafeatures.com
Table 1: Comparison of Synthetic Methodologies
| Methodology | Advantages | Challenges |
| Batch Synthesis | Well-established, suitable for small-scale production. | Scalability issues, potential for batch-to-batch variability, higher energy consumption. jddhs.com |
| Continuous Flow Chemistry | Highly scalable, improved safety and consistency, reduced waste. jddhs.commdpi.com | Higher initial investment, requires specialized equipment. |
| Green Chemistry | Environmentally friendly, reduced use of hazardous substances, potential for cost savings. samipubco.commdpi.com | Finding suitable green alternatives for all reaction steps can be challenging. samipubco.com |
| Biocatalysis | High selectivity and efficiency, operates under mild conditions. pharmafeatures.com | Enzyme stability and cost can be limiting factors. |
Discovery of Novel Non-Clinical Biological Activities Beyond Current Indications
The initial therapeutic indication for a compound is often just the beginning of its story. Many drugs exhibit pleiotropic effects, acting on multiple biological targets. plos.org Future non-clinical research on this compound will be crucial to uncover its full range of biological activities.
Key Research Areas:
Target Identification and Validation: The first step in drug discovery is often identifying the molecular target. nih.gov For this compound, even if a primary target is known, further studies are needed to identify potential off-target interactions that could lead to new therapeutic uses or explain side effects. plos.orgnih.gov
In Vitro and In Vivo Screening: A systematic approach involving in vitro assays (cellular and biochemical) and in vivo animal models is essential to explore the efficacy of this compound in various disease contexts. nih.govscielo.br Proof-of-concept studies in relevant animal models are critical to validate new therapeutic hypotheses. nih.gov
Mechanism of Action Studies: Elucidating the precise mechanism by which this compound exerts its effects is fundamental. nih.gov This involves detailed studies at the molecular and cellular levels to understand how it modulates signaling pathways and cellular processes.
Phenotypic Screening: Cell-based assays that measure a specific cellular phenotype, rather than the activity of a single target, can uncover unexpected biological activities and lead to the discovery of novel therapeutic applications. nih.gov
Advancements in Analytical Techniques for Complex Biological and Environmental Matrices
The ability to accurately measure a drug and its metabolites in complex samples like blood, tissues, and environmental matrices is vital throughout its lifecycle. orientjchem.orgresearchgate.net For this compound, ongoing advancements in analytical chemistry will enable more sensitive and specific quantification.
Key Analytical Advancements:
Chromatography and Mass Spectrometry: Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with Mass Spectrometry (MS) are the gold standard for pharmaceutical analysis. researchgate.netmdpi.comgamanamspmvv.in The development of Ultra-High-Performance Liquid Chromatography (UHPLC) has enabled faster and more resolute separations. researchgate.net
Sample Preparation: Effective sample preparation is crucial for removing interferences from complex matrices. orientjchem.orgresearchgate.net Innovations such as Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and microextraction techniques are continuously improving the efficiency and sensitivity of bioanalysis. orientjchem.orgnih.gov
Hyphenated Techniques: The combination of separation techniques with powerful detection methods, such as LC-MS/MS and GC-MS/MS, provides high sensitivity and specificity for quantifying low levels of compounds in intricate biological and environmental samples. researchgate.netmdpi.com
Miniaturization and Automation: The trend towards miniaturized systems, like microfluidics and lab-on-a-chip devices, offers the potential for high-throughput analysis with reduced sample and reagent consumption. orientjchem.orgresearchgate.net
Table 2: Common Analytical Techniques for Pharmaceutical Analysis
| Technique | Principle | Applications |
| HPLC-UV | Separation based on polarity, detection by UV absorbance. | Routine quantification in quality control. cdc.gov |
| LC-MS/MS | High-resolution separation coupled with highly sensitive and specific mass detection. researchgate.netmdpi.com | Bioanalysis of drugs and metabolites in biological fluids, environmental monitoring. researchgate.netjapsonline.com |
| GC-MS | Separation of volatile compounds, identification based on mass spectrum. | Analysis of volatile metabolites and impurities. researchgate.net |
| Immunoassays (ELISA) | Antigen-antibody binding for detection. | High-throughput screening, detection of large molecules. cdc.gov |
Mechanistic Investigations at the Atomic and Sub-atomic Levels
A deep understanding of how this compound interacts with its biological targets at the atomic level is crucial for rational drug design and optimization. Computational and experimental techniques are providing unprecedented insights into these molecular interactions.
Key Investigative Approaches:
Computational Modeling and Simulation: Molecular docking and molecular dynamics simulations can predict the binding orientation and affinity of a drug to its target protein. nih.govfrontiersin.org These computational methods can help to understand the key interactions that govern binding and guide the design of more potent and selective analogs of this compound. drugtargetreview.comnih.gov
Structural Biology: Techniques like X-ray crystallography and cryo-electron microscopy can determine the three-dimensional structure of this compound bound to its target. This provides a detailed atomic-level picture of the interaction, which is invaluable for structure-based drug design.
Quantum Mechanics/Molecular Mechanics (QM/MM): For a more detailed understanding of the electronic interactions involved in binding and catalysis, QM/MM methods can be employed. These hybrid methods treat the most critical parts of the system with high-level quantum mechanics, providing a more accurate description of the electronic effects.
Integration of this compound Research with Systems Biology and Omics Technologies
Systems biology offers a holistic approach to understanding the complex interactions within a biological system, moving beyond the traditional one-drug, one-target paradigm. nih.govfrontiersin.org Integrating this compound research with omics technologies will provide a comprehensive view of its biological effects.
Key Integrated Approaches:
Proteomics: This involves the large-scale study of proteins. mdpi.comcogentech.it By analyzing changes in the proteome of cells or tissues upon treatment with this compound, researchers can identify affected pathways and potential new targets. mdpi.commdpi.com
Metabolomics: This is the study of metabolites within a biological system. cogentech.ituninet.edu Metabolomic profiling can reveal how this compound alters metabolic pathways, providing insights into its mechanism of action and potential metabolic liabilities. nih.govfrontiersin.org
Genomics and Transcriptomics: These fields analyze an organism's complete set of DNA and RNA transcripts, respectively. nih.gov These technologies can help to identify genetic factors that may influence an individual's response to this compound and uncover changes in gene expression that result from its activity. nih.gov
Integrated Data Analysis: The true power of omics lies in the integration of different datasets. nih.govoatext.com By combining proteomic, metabolomic, and genomic data, researchers can build comprehensive models of how this compound affects the entire biological system, leading to a deeper understanding of its therapeutic effects and potential for personalized medicine. uninet.eduoatext.com
Q & A
Basic Research Questions
Q. How do I systematically identify research gaps for Phenchlobenpyrrone?
- Methodology : Conduct a scoping review using databases like PubMed, SciFinder, or Reaxys to map existing studies. Apply the PICOT framework (Population: target organisms/cells; Intervention: this compound dosage/application; Comparison: existing analogs; Outcome: efficacy/toxicity; Time: exposure duration) to structure gaps . Use tools like Semrush Topic Research to identify understudied areas (e.g., metabolic pathways, environmental stability) . Validate gaps through citation analysis of recent reviews (last 5 years) .
Q. What experimental design principles ensure reproducibility in this compound studies?
- Methodology : Adopt modular experimental design with controls for batch variability, solvent purity, and environmental conditions (e.g., pH, temperature). Document protocols using FAIR principles (Findable, Accessible, Interoperable, Reusable) . Include triplicate measurements and negative/positive controls (e.g., solvent-only or known inhibitors). Reference primary literature for established assays (e.g., HPLC quantification, cytotoxicity tests) .
Q. How should I structure a literature review for this compound’s mechanism of action?
- Methodology : Use Cochrane systematic review guidelines :
- Search strategy : Combine keywords (e.g., "this compound AND kinase inhibition") across 3+ databases.
- Bias reduction : Include preprints, conference abstracts, and non-English studies .
- Synthesis : Tabulate findings by study type (in vitro, in vivo), dosage, and outcomes. Highlight contradictions (e.g., conflicting IC50 values) .
Advanced Research Questions
Q. How can I resolve contradictions in this compound’s reported bioactivity data?
- Methodology : Perform meta-regression analysis to assess variables like assay type (e.g., cell-free vs. cell-based) or solvent effects. Use sensitivity analysis to identify outlier studies . Validate results via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) . Publish raw datasets in repositories like Zenodo for peer validation .
Q. What statistical methods optimize this compound’s synthesis parameters?
- Methodology : Apply Design of Experiments (DoE) with response surface methodology (RSM) to model factors like reaction time, catalyst loading, and temperature. Use ANOVA to identify significant variables (p < 0.05) . Cross-validate models with leave-one-out (LOO) or k-fold techniques .
Q. How do I integrate computational modeling with experimental data for this compound?
- Methodology :
- Molecular docking : Use AutoDock Vina to predict binding poses against target proteins (e.g., COX-2). Validate with mutagenesis data .
- DFT calculations : Optimize this compound’s geometry at the B3LYP/6-31G* level to correlate electronic properties (e.g., HOMO-LUMO gaps) with reactivity .
- Machine learning : Train QSAR models using open-source tools (e.g., RDKit) on datasets ≥100 compounds .
Ethical and Methodological Considerations
Q. What ethical frameworks apply to this compound research involving animal models?
- Methodology : Align with ARRIVE 2.0 guidelines for in vivo studies: justify sample size (power analysis), report housing conditions, and use blinding during data collection . Obtain approval from institutional review boards (IRBs) referencing FINER criteria (Feasible, Novel, Ethical, Relevant) .
Q. How do I ensure data integrity in high-throughput this compound screens?
- Methodology : Implement electronic lab notebooks (ELNs) for real-time data entry and audit trails. Use Z’-factor analysis to validate assay robustness (Z’ > 0.5) . Share protocols via platforms like Protocols.io to enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
